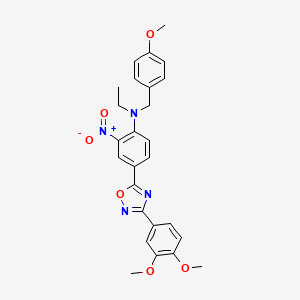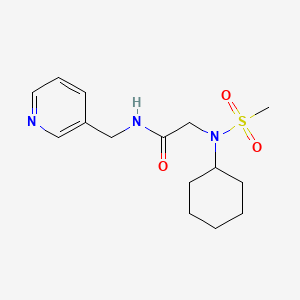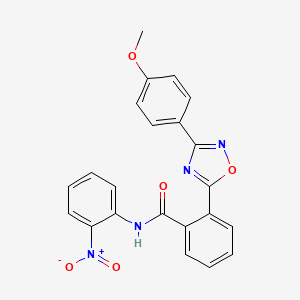
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential in a variety of fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, which leads to its anti-cancer and anti-inflammatory effects. In the case of its insecticidal and herbicidal properties, it is believed to work by disrupting certain metabolic pathways in the pests or weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to have insecticidal and herbicidal properties. In materials science, it has been shown to exhibit strong fluorescence properties.
実験室実験の利点と制限
One advantage of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide in lab experiments is its versatility. It has shown potential in a variety of fields, which makes it a useful compound for researchers. Another advantage is its relatively low toxicity, which makes it safe to handle in the lab.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different applications. Another limitation is that it can be difficult and expensive to synthesize, which limits its availability for research purposes.
将来の方向性
There are many future directions for research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. In medicine, further research could be done to explore its potential as an anti-cancer and anti-inflammatory agent. In agriculture, research could be done to optimize its insecticidal and herbicidal properties. In materials science, research could be done to explore its potential as a fluorescent probe.
Overall, 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its properties for different applications.
合成法
The synthesis method for 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide involves several steps. The first step is the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting 4-methoxybenzohydrazide with ethyl chloroformate and sodium azide. The resulting product is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 2-nitroaniline to form the final product.
科学的研究の応用
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide has shown potential in a variety of scientific research applications. In medicine, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, this compound has been studied for its potential as a pesticide, as it has been shown to have insecticidal properties against a variety of pests. It has also been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, this compound has been studied for its potential as a fluorescent probe, as it has been shown to exhibit strong fluorescence properties.
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-15-12-10-14(11-13-15)20-24-22(31-25-20)17-7-3-2-6-16(17)21(27)23-18-8-4-5-9-19(18)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFEXQRZVIEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

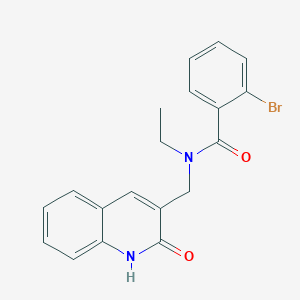


![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

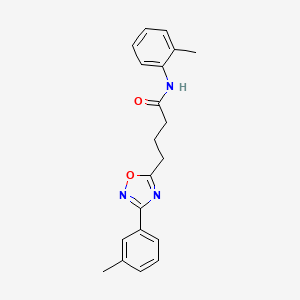

![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
